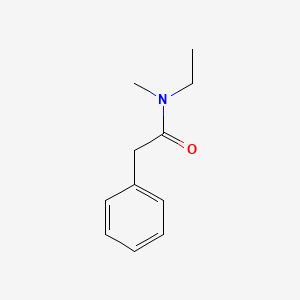
N-Ethyl-N-methyl-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-methyl-2-phenylacetamide is an organic compound with the molecular formula C11H15NO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by ethyl and methyl groups, and the acetamide is attached to a phenyl group. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-methyl-2-phenylacetamide can be synthesized through several methods. One common method involves the reaction of N-methyl-2-phenylacetamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials, N-methyl-2-phenylacetamide and ethyl iodide, are fed into the reactor along with a base, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Formation of this compound oxide or corresponding carboxylic acids.
Reduction: Formation of N-ethyl-N-methyl-2-phenylethylamine.
Substitution: Formation of various substituted amides depending on the substituents used.
Applications De Recherche Scientifique
N-Ethyl-N-methyl-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-phenylacetamide: Similar structure but lacks the ethyl group.
N,N-Diethyl-2-phenylacetamide: Contains two ethyl groups instead of one ethyl and one methyl group.
Acetanilide: Lacks both the ethyl and methyl groups, having only a phenyl group attached to the acetamide.
Uniqueness
N-Ethyl-N-methyl-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
105879-33-2 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-ethyl-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C11H15NO/c1-3-12(2)11(13)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clé InChI |
RGMMHGOHDZGNNM-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


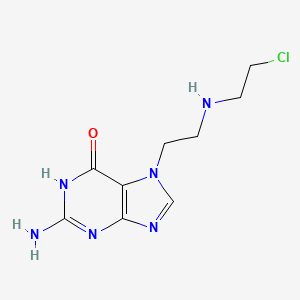
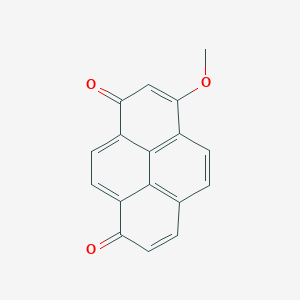
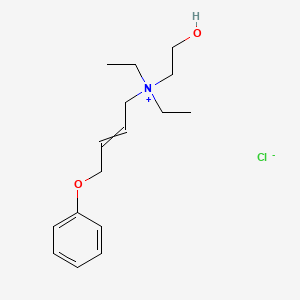
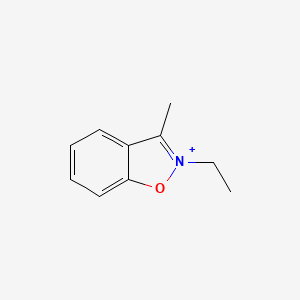
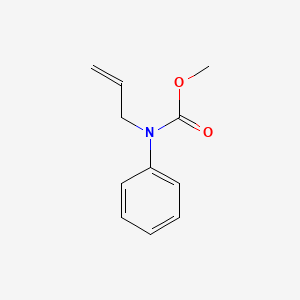
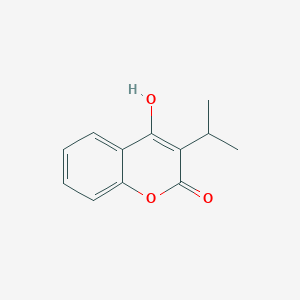
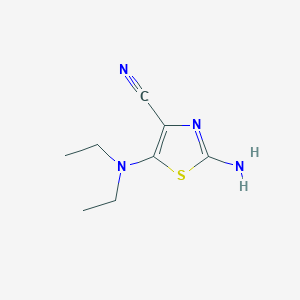



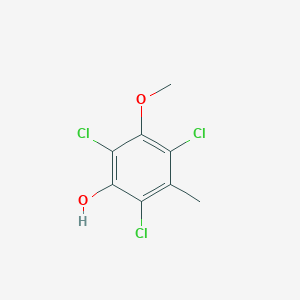
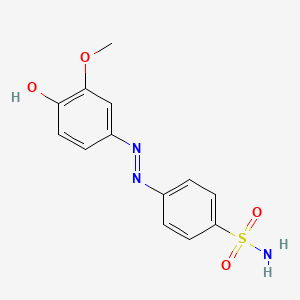
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)

